molecular formula C16H8BrCl2N3 B1378778 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline CAS No. 1449117-62-7

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B1378778
M. Wt: 393.1 g/mol
InChI Key: YAFOWRZTJQWWQK-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound belonging to the imidazole family. It is a white crystalline solid with a melting point of 148-150 °C and a molecular weight of 370.26 g/mol. This compound has been used in various scientific research applications, including as a potential inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4).

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

A study by Liu Yanjie et al. (2017) discusses the synthesis of imidazo[4,5-c]quinoline derivatives as dual PI3K/mTOR inhibitors, a key target in cancer therapy. These compounds were synthesized using a process that includes the Suzuki reaction and were evaluated for their kinase inhibitory activity, demonstrating potential as tool compounds for cancer research Liu Yanjie et al., 2017.

Antimicrobial Activity

Research by O. V. Rusnak et al. (2019) explores the synthesis of derivatives of imidazo[4,5-c]quinoline with notable antimicrobial activity. These compounds were obtained through reactions that produced quaternary salts and derivatives of thiazole and imidazo[1,2-a]pyridine, among others. Their antimicrobial efficacy suggests the potential for further exploration in drug development Rusnak et al., 2019.

Antiamoeibic and Anticancer Activities

Asha Budakoti et al. (2008) synthesized a series of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives showing significant antiamoebic activity, surpassing the standard drug metronidazole in some cases. This indicates the therapeutic potential of imidazo[4,5-c]quinoline derivatives against amoebiasis, with an emphasis on their non-toxic nature Budakoti et al., 2008.

Chemical Synthesis and Structural Analysis

A study by Wan-Sin Loh et al. (2011) focused on the structural analysis of a related compound, providing insight into the molecular geometry and hydrogen bonding patterns. Such studies are critical for understanding the physical and chemical properties of these compounds, which can influence their biological activity Loh et al., 2011.

Novel Methodologies in Compound Synthesis

Xuesen Fan et al. (2015) report a novel methodology for synthesizing pyrido[2',1':2,3]imidazo[4,5-c]quinolines, indicating the structural versatility and potential of imidazo[4,5-c]quinoline derivatives in synthesizing complex molecular architectures. This reflects their importance in medicinal chemistry and drug design Fan et al., 2015.

Safety And Hazards

The safety and hazards of a compound are important considerations, especially in the context of handling and disposal. “4-Bromo-2,6-dichlorophenol”, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinoline derivatives have been the subject of extensive research due to their wide range of pharmacological properties . Future research may focus on the synthesis of new quinoline derivatives, their biological activities, and potential applications in therapeutic medicine .

properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2N3/c17-15-14-13(8-4-1-2-7-11(8)20-15)21-16(22-14)12-9(18)5-3-6-10(12)19/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOWRZTJQWWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Br)NC(=N3)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline
Reactant of Route 2
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline
Reactant of Route 3
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline
Reactant of Route 4
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline
Reactant of Route 5
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline
Reactant of Route 6
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline

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